A Comprehensive Technical Guide to trans-4-Aminocyclohexanemethanol Hydrochloride
A Comprehensive Technical Guide to trans-4-Aminocyclohexanemethanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of trans-4-Aminocyclohexanemethanol hydrochloride. The information is curated for professionals in research and development, particularly in the fields of medicinal chemistry and organic synthesis.
Core Chemical Properties
trans-4-Aminocyclohexanemethanol hydrochloride is a bifunctional organic compound featuring a cyclohexane ring substituted with both an amino group and a hydroxymethyl group in a trans configuration.[1] This structure makes it a valuable building block in the synthesis of more complex molecules.[1][2] The hydrochloride salt form enhances its stability and solubility in aqueous media.[1]
Table 1: General Chemical Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1504-49-0 | [1][3] |
| Molecular Formula | C₇H₁₆ClNO (or C₇H₁₅NO·HCl) | [1][3][] |
| Molecular Weight | 165.66 g/mol | [1][3][] |
| IUPAC Name | (4-aminocyclohexyl)methanol;hydrochloride | [1][] |
| Appearance | White to off-white solid, powder, or crystals | [5][6] |
| Melting Point | 178 °C | [7] |
| Storage | Store at 2-8°C for long-term storage; can be stored at room temperature. |[3][7] |
Table 2: Solubility Profile
| Solvent | Solubility | Reference |
|---|---|---|
| Water | High solubility | [1] |
| Methanol | Soluble | [5] |
| Chloroform | Soluble | [5] |
| Dichloromethane | Soluble | [5] |
| Ethanol | Soluble | [2] |
| Ether | Soluble |[2] |
Synthesis and Purification Protocols
The synthesis of trans-4-Aminocyclohexanemethanol hydrochloride can be achieved through various methods, often involving the reduction of a corresponding aromatic precursor followed by functional group manipulation.
Experimental Protocol 1: Catalytic Hydrogenation of p-Acetamidophenol Derivatives
This industrial method involves a multi-step process starting from a readily available precursor.
-
Catalytic Hydrogenation:
-
Saponification:
-
Esterification and Hydrochloride Salt Formation:
-
The intermediate is subjected to methanol esterification.
-
The final product is converted to its hydrochloride salt by reacting it with hydrochloric acid in an aqueous solution to yield trans-4-Aminocyclohexanemethanol hydrochloride.[1]
-
Experimental Protocol 2: Purification by Crystallization
Achieving high purity is critical for pharmaceutical applications.
-
Initial Crystallization:
-
Solvent: Toluene or acetone.
-
Procedure: The crude product is dissolved in the chosen solvent at an elevated temperature. The solution is then allowed to cool slowly.
-
Outcome: Needle-like crystals with >99% purity are typically formed.[1]
-
-
Recrystallization for Enhanced Purity:
-
Procedure: The crystals from the initial step are redissolved in a suitable solvent. Activated carbon is added to the solution to adsorb colored impurities.
-
Filtration: A hot filtration is performed to remove the activated carbon.
-
Final Step: The filtrate is cooled slowly to induce recrystallization, yielding a product with enhanced optical purity.[1]
-
Caption: A flowchart illustrating the synthesis and purification process.
Analytical Characterization
The structural integrity and purity of trans-4-Aminocyclohexanemethanol hydrochloride are typically confirmed using various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the trans stereochemistry. In the ¹H NMR spectrum of the related trans-4-aminocyclohexanol, the protons at C-1 (bearing the OH group) and C-4 (bearing the NH₂ group) are in axial positions in the stable diequatorial chair conformation. This leads to large axial-axial (Jₐₐ) coupling constants (typically 10-13 Hz) with adjacent axial protons, a key feature distinguishing it from the cis isomer which shows smaller coupling constants.[8]
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These methods are employed to assess the purity of the compound and identify any potential impurities.[7]
-
Infrared (IR) Spectroscopy: IR spectra can confirm the presence of key functional groups, such as O-H, N-H, and C-N bonds.
Experimental Protocol 3: NMR Sample Preparation
-
Sample Weight: Accurately weigh 5-10 mg for ¹H NMR or 20-50 mg for ¹³C NMR.[8]
-
Solvent Selection: Dissolve the sample in a suitable deuterated solvent such as Deuterated water (D₂O) or Methanol-d₄ (CD₃OD), where the compound is soluble.[8]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts (δ 0 ppm).[9]
-
Data Acquisition: Record the spectra on a spectrometer (e.g., 300, 500, or 600 MHz).[9]
Applications in Research and Development
trans-4-Aminocyclohexanemethanol hydrochloride serves as a versatile intermediate in several areas of chemical and pharmaceutical research.
-
Medicinal Chemistry: The presence of both an amine and a hydroxyl group provides two reactive sites for further chemical modification. This makes it an important starting material for the synthesis of novel drug candidates with potential applications in treating neurological disorders.[1]
-
Organic Synthesis: It is used as a building block to introduce the trans-1,4-substituted cyclohexane scaffold into larger, more complex molecules.[1] This rigid cyclic structure can be beneficial for optimizing the pharmacokinetic and pharmacodynamic properties of a drug molecule.
-
Biochemical Assays: Due to its defined structure, it can be utilized as a tool compound or a fragment in assays designed to study receptor-ligand interactions and enzyme activities.[1]
-
Material Science: The functional groups present could allow for its use in developing new materials with specific properties, such as those involving self-assembly or interactions with biomolecules.[1]
Caption: A diagram showing the key applications of the title compound.
Safety and Handling
Appropriate safety precautions should be taken when handling trans-4-Aminocyclohexanemethanol hydrochloride.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, or vapors.[2]
-
Storage: Store in a tightly sealed container in a dry and well-ventilated place.[2]
For comprehensive safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. Buy trans-4-Aminocyclohexanemethanol hydrochloride | 1504-49-0 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. calpaclab.com [calpaclab.com]
- 5. usbio.net [usbio.net]
- 6. trans-4-Aminocyclohexanol, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. Trans-4-Aminocyclohexanemethanol hydrochloride,1504-49-0-Amadis Chemical [amadischem.com]
- 8. benchchem.com [benchchem.com]
- 9. epfl.ch [epfl.ch]
